Bdy 650-X, SE

Descripción

Significance of Far-Red and Near-Infrared Emitting Fluorescent Probes in Scientific Investigations

The development and application of fluorescent probes emitting in the far-red (FR) and near-infrared (NIR) regions of the spectrum (typically 650-900 nm) hold significant advantages in scientific investigations, particularly in biological systems. researchgate.netrsc.orgscite.ai Fluorescence in these longer wavelength regions benefits from reduced autofluorescence from biological components, such as cellular media and biomolecules, which primarily fluoresce in the visible spectrum. researchgate.netrsc.orgscite.airsc.org This leads to improved signal-to-background ratios and enhanced detection sensitivity. Additionally, longer wavelengths exhibit increased tissue penetration depth due to less scattering by biological tissues, making FR and NIR probes valuable for in vivo imaging and studies involving thicker samples. researchgate.netrsc.orgscite.airsc.org The development of BODIPY dyes with absorption and emission in the 650-900 nm range is an active area of research. researchgate.netrsc.orgscite.ai

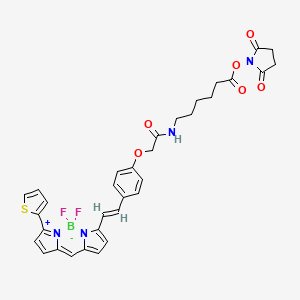

The BDY 650-X, SE Compound within the BODIPY Fluorophore Family

This compound is a specific fluorescent compound belonging to the BODIPY family, designed to emit in the far-red region of the spectrum. It is supplied as an N-hydroxysuccinimide (NHS) ester, a reactive group commonly used for labeling primary amines found in proteins, peptides, and other biomolecules. tocris.comrndsystems.combio-techne.comtocris.com The compound incorporates a seven-atom aminohexanoyl ("X") spacer arm between the BODIPY core and the NHS ester group. tocris.comrndsystems.comtocris.com This spacer is intended to reduce potential interactions between the fluorophore and the molecule it is conjugated to, which can help preserve the fluorescent properties of the dye and the biological activity of the labeled molecule. tocris.comrndsystems.comtocris.comrndsystems.com

This compound is characterized by its specific spectral properties, which place it in the far-red range. It exhibits a high fluorescence quantum yield and a high extinction coefficient. tocris.comrndsystems.comtocris.com The dye is also noted for being relatively insensitive to pH changes, a beneficial characteristic for biological applications. tocris.comrndsystems.comtocris.com Its hydrophobic nature makes it suitable for labeling lipids and cell membranes. tocris.comrndsystems.combio-techne.comtocris.com Furthermore, this compound exhibits narrow emission bandwidths and a relatively long excited-state lifetime, properties that are advantageous for techniques such as fluorescence polarization assays and two-photon excitation (TPE) microscopy. tocris.comrndsystems.combio-techne.comtocris.com

Research findings indicate the utility of this compound in various applications. It is employed as a fluorescent agent for the labeling of amines in biochemistry and molecular biology, enabling the visualization and tracking of biological molecules. Its spectral properties and reactivity make it a preferred choice for researchers studying cellular processes, protein interactions, and other molecular phenomena through fluorescence microscopy and other imaging techniques. this compound has also been utilized in the development of biosensor arrays, particularly on micro- and nano-structured surfaces, for sensitive and selective detection of biomolecules. Its application extends to drug discovery and development, where it can be used to label pharmaceutical compounds to observe their interactions with biological targets in vitro, aiding in understanding mechanisms of action and screening potential therapeutic candidates. The compound also finds application in advanced materials science for studying the dynamics and properties of various materials.

The specific optical and technical data for this compound are summarized in the table below. tocris.comrndsystems.comtocris.comfluorofinder.com

| Property | Value | Unit |

| Excitation Maximum (λabs) | ~646 / 649 tocris.comrndsystems.comtocris.comfluorofinder.com | nm |

| Emission Maximum (λem) | ~660 / 667 tocris.comrndsystems.comtocris.comfluorofinder.com | nm |

| Extinction Coefficient (ε) | 102000 tocris.comrndsystems.comtocris.comfluorofinder.com | M⁻¹cm⁻¹ |

| Quantum Yield (φ) | 0.52 tocris.comrndsystems.comtocris.comfluorofinder.com | |

| Molecular Weight | 643.44 tocris.comrndsystems.comtocris.com | g/mol |

| Molecular Formula | C₃₃H₃₂BF₂N₅O₆ tocris.comrndsystems.comtocris.com | |

| CAS Number | 235439-04-0 tocris.comrndsystems.com | |

| Reactive Group | NHS ester tocris.comrndsystems.comtocris.com | |

| Reactivity | Primary amines tocris.comrndsystems.comtocris.com |

This compound is considered an alternative for other far-red dyes such as BDY 630-X, SE, Cy5, and Alexa Fluor 647 in various applications. tocris.comrndsystems.comtocris.combio-techne.com

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXXFTJLAKSQSR-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32BF2N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms and Interaction Research Utilizing Bdy 650 X, Se

Investigation of Primary Amine Labeling Dynamics

The primary application of BDY 650-X, SE is the fluorescent labeling of molecules containing primary amine groups rndsystems.comtocris.comevitachem.com. This is facilitated by the NHS ester moiety, which forms a stable amide bond with primary amines under appropriate reaction conditions. This labeling strategy is widely used to conjugate the fluorophore to proteins, peptides, amino-modified nucleic acids, and other amine-containing molecules.

Specificity of Conjugation to Amine Groups

The NHS ester functional group of this compound is highly selective for primary amines (R-NH₂) and to a lesser extent, secondary amines (R₂NH) in aqueous solutions, typically at slightly alkaline pH rndsystems.comtocris.com. This specificity ensures that the fluorophore is directed to particular sites on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of peptides. This targeted labeling is crucial for studying the function and localization of specific molecules without widespread non-specific binding.

Impact of Fluorophore-Biomolecule Interactions on Labeling

The presence of the seven-atom aminohexanoyl ("X") spacer arm in the structure of this compound is specifically designed to mitigate potential interactions between the fluorophore and the conjugated biomolecule rndsystems.comtocris.comrndsystems.combio-techne.comrndsystems.combio-techne.com. Without a spacer, the relatively large and sometimes hydrophobic fluorophore could potentially interfere with the biological activity, folding, or binding interactions of the labeled molecule. The spacer arm physically separates the fluorophore from the biomolecule's surface, reducing steric hindrance and minimizing undesirable electronic or hydrophobic interactions that could perturb the biomolecule's native state or function. This design feature is important for ensuring that the fluorescent label does not significantly alter the biological behavior of the molecule being studied rndsystems.comtocris.combio-techne.comrndsystems.combio-techne.com.

Elucidation of Molecular Binding Events

Fluorescent labeling with this compound provides a powerful method for studying molecular binding events, including interactions between proteins, nucleic acids, lipids, and small molecules . The fluorescence signal can be used to monitor binding in real-time and to determine binding affinities and kinetics.

Analysis of Drug-Target Interactions at the Molecular Level

This compound is instrumental in drug discovery and development by enabling the visualization of drug-target interactions in vitro . Researchers can label pharmaceutical compounds with this compound and observe their binding to biological targets, such as receptors or enzymes . This allows for the assessment of binding specificity and the identification of potential drug candidates. The ability to visualize these interactions at the molecular level provides critical insights into the mechanism of action of drugs and aids in the optimization of drug design .

Kinetic Profiling of Ligand-Receptor Binding

Fluorescence-based techniques, such as fluorescence polarization (FP), are well-suited for kinetic profiling of ligand-receptor binding, and this compound is an ideal fluorophore for such assays rndsystems.comtocris.com. When a small fluorescently labeled ligand binds to a larger receptor molecule, the rotational speed of the labeled complex decreases, leading to an increase in fluorescence polarization. By monitoring changes in polarization over time, researchers can determine the association and dissociation rates of the binding interaction, providing valuable kinetic data rndsystems.comtocris.com. The relatively long excited-state lifetime of this compound makes it particularly suitable for FP assays rndsystems.comtocris.com.

Research into Membrane-Specific Interactions

The hydrophobic nature of this compound is a key feature that makes it particularly well-suited for investigating membrane-specific interactions. tocris.comrndsystems.comrndsystems.comfishersci.cabio-techne.comrndsystems.combio-techne.comrndsystems.com Its ability to partition into lipid environments allows researchers to visualize and track lipids and membranes within complex biological systems.

Labeling of Lipids and Cellular Membranes

This compound serves as an effective tool for the fluorescent labeling of lipids and cellular membranes. tocris.comrndsystems.comrndsystems.comfishersci.cabio-techne.comrndsystems.combio-techne.comrndsystems.com The dye is equipped with an NHS ester (succinimidyl ester) reactive group, which readily conjugates with primary amines found in various biomolecules, including modified lipids or proteins associated with membranes. tocris.comrndsystems.comfishersci.ca This amine-reactive property enables the covalent attachment of the dye to target molecules within the membrane structure. The resulting conjugates exhibit bright fluorescence in the far-red spectrum, with an excitation maximum around 646 nm and an emission maximum around 660 nm. tocris.comrndsystems.comfluorofinder.com This spectral profile is comparable to other commonly used far-red dyes like Cy5 or Alexa Fluor 647. tocris.comfishersci.ca The dye's relatively long excited-state lifetime is advantageous for applications such as fluorescence polarization assays and two-photon excitation microscopy, techniques often employed to study membrane dynamics and molecular interactions within membranes. tocris.comrndsystems.comrndsystems.comfishersci.cabio-techne.comrndsystems.combio-techne.comrndsystems.com

Key Photophysical Properties of this compound:

| Property | Value |

| Excitation Maximum (λabs) | ~646 nm tocris.comrndsystems.comfluorofinder.com |

| Emission Maximum (λem) | ~660 nm tocris.comrndsystems.comfluorofinder.com |

| Extinction Coefficient (ε) | 102,000 M⁻¹cm⁻¹ tocris.comrndsystems.comfluorofinder.com |

| Quantum Yield (φ) | 0.52 tocris.comrndsystems.comfluorofinder.com |

| Reactive Group | NHS ester tocris.comrndsystems.comrndsystems.comrndsystems.com |

| Reactivity | Primary amines tocris.comrndsystems.comrndsystems.comrndsystems.com |

| Cell Permeability | No tocris.comrndsystems.comrndsystems.comrndsystems.com |

| Molecular Weight | 643.44 - 643.45 tocris.comrndsystems.comnih.govbroadpharm.com |

Studies on Membrane Composition (e.g., Polymer-Lipid Hybrid Vesicles)

The hydrophobic characteristics of this compound make it a valuable probe for investigating the lipid components within complex membrane systems, including artificial membranes like polymer-lipid hybrid vesicles. tocris.comrndsystems.comrndsystems.comfishersci.cabio-techne.comrndsystems.combio-techne.comrndsystems.com Polymer-lipid hybrid vesicles are nano-assemblies that combine the properties of polymersomes and liposomes and are being explored for various applications. au.dknih.gov Research in this area often involves understanding the distribution and behavior of both the polymer and lipid components within the hybrid membrane structure. Fluorescent lipid analogs are frequently used to study the lipid phase of these hybrid vesicles. While specific detailed studies explicitly using this compound to analyze the composition of polymer-lipid hybrid vesicles were not extensively detailed in the provided information, the dye's established utility for labeling lipids and membranes tocris.comrndsystems.comrndsystems.comfishersci.cabio-techne.comrndsystems.combio-techne.comrndsystems.com suggests its potential application in such studies. Hydrophobic BODIPY dyes, including the BODIPY 650/665 core structure present in BDY 650-X, are recognized as suitable lipophilic probes for detecting lipids fluorofinder.comlumiprobe.com and have been used as analogs of biological lipids in various studies thermofisher.com. By incorporating a lipid molecule conjugated to BDY 650-X or labeling amine-containing lipids or membrane-associated molecules within the hybrid vesicle structure, researchers can utilize the dye's fluorescence to gain insights into lipid organization, fluidity, and interactions within these complex synthetic membranes.

Advanced Research Methodologies and Techniques Employing Bdy 650 X, Se

Advanced Fluorescence Microscopy Techniques

The favorable fluorescence properties of BDY 650-X, SE make it applicable in several advanced fluorescence microscopy techniques, enabling detailed investigations of biological structures and molecular dynamics. tocris.comrndsystems.combio-techne.comtocris.combio-fount.com

Confocal Fluorescence Imaging for Subcellular and Receptor Localization Studies

This compound is suitable for confocal fluorescence microscopy. tocris.comrndsystems.combio-techne.comtocris.combio-fount.com Confocal microscopy provides optical sectioning capabilities, allowing for the generation of high-resolution images of thick specimens by excluding out-of-focus light. When conjugated to biomolecules such as antibodies or ligands via its NHS ester group, this compound can be utilized to label specific cellular components or receptors. This enables researchers to study their subcellular localization and distribution with improved clarity and reduced background fluorescence compared to conventional widefield microscopy. The far-red emission spectrum of this compound is advantageous for multicolor imaging experiments, as it minimizes spectral overlap with commonly used fluorophores in the green and red spectral ranges.

Two-Photon Excitation (TPE) Microscopy for In Vitro and In Vivo Imaging

This compound is also applicable in two-photon excitation (TPE) microscopy. tocris.comrndsystems.combio-techne.comtocris.combio-fount.com TPE microscopy uses near-infrared excitation light, which can penetrate deeper into tissues with less scattering compared to the visible light used in confocal microscopy. The simultaneous absorption of two lower-energy photons results in excitation of the fluorophore. This technique is particularly useful for imaging live cells and tissues, including in vivo applications, with reduced phototoxicity and photobleaching in the focal plane. The relatively long excited-state lifetime of this compound is a property that can be beneficial for TPE microscopy.

Super-Resolution Microscopy (SRM) Applications

While direct detailed research findings specifically utilizing this compound in super-resolution microscopy (SRM) were not extensively found, its properties and its listing as an alternative to commonly used SRM dyes like Cy5 and Alexa Fluor 647 suggest its potential applicability in such techniques. tocris.comrndsystems.combio-techne.com SRM techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), overcome the diffraction limit of light microscopy to achieve resolutions beyond the capabilities of confocal or widefield microscopy. Some dyes with similar spectral properties to this compound are compatible with SRM methods that rely on photoswitchable or spontaneously blinking fluorophores or those used in techniques like STED (Stimulated Emission Depletion) microscopy. fluorofinder.comfluorofinder.comfluorofinder.combio-techne.comfluorofinder.comcosmobio.co.jpcosmobio.co.jp Further research would be needed to fully characterize the performance of this compound in various SRM modalities.

Quantitative Spectroscopic Assays

This compound is also well-suited for use in quantitative spectroscopic assays that rely on fluorescence properties to study molecular interactions and kinetics. tocris.comrndsystems.combio-techne.comtocris.combio-fount.com

Fluorescence Polarization Assays for Molecular Interactions

The relatively long excited-state lifetime of this compound makes it ideal for fluorescence polarization assays. tocris.comrndsystems.combio-techne.comtocris.combio-fount.com Fluorescence polarization measures the change in the rotational mobility of a fluorescent molecule upon binding to a larger molecule. When a small fluorescently labeled molecule is free in solution, it rotates rapidly, resulting in low fluorescence polarization. Upon binding to a larger molecule, its rotation slows down, leading to increased fluorescence polarization. This technique is widely used to study molecular interactions such as protein-ligand binding, protein-protein interactions, and DNA-protein interactions in a homogeneous format. The stable spectral properties of BODIPY dyes, including this compound, which are not sensitive to pH, further enhance their utility in these assays.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ligand Kinetics

While specific detailed applications of this compound in Time-Resolved Fluorescence Energy Transfer (TR-FRET) were not extensively detailed in the search results, its spectral properties and excited-state lifetime suggest potential compatibility with this technique. TR-FRET is a homogeneous assay technology used to study molecular interactions and measure ligand binding kinetics. It relies on the transfer of energy from a donor fluorophore with a long-lived fluorescence lifetime to an acceptor fluorophore when they are in close proximity. The far-red emission of this compound could potentially serve as an acceptor fluorophore in a TR-FRET pair, provided a suitable donor fluorophore with a long lifetime and appropriate spectral overlap is available. Some commercially available dyes with similar emission spectra are indicated as suitable for TR-FRET. fluorofinder.com

Bioluminescence Resonance Energy Transfer (NanoBRET) for Ligand Binding Affinities

Bioluminescence Resonance Energy Transfer (BRET) is a technique used to study interactions between two molecules, typically proteins, in living cells. berthold.combmglabtech.comresearchgate.net It relies on the non-radiative transfer of energy from a bioluminescent protein donor to a fluorescent acceptor when they are in close proximity (typically within 10 nm). berthold.combmglabtech.comresearchgate.net NanoBRET is a variation that utilizes the bright NanoLuc® luciferase as the donor, which has expanded the capabilities of BRET assays. bmglabtech.com

This compound, with its far-red emission properties, can serve as a suitable fluorescent acceptor in NanoBRET assays, particularly when paired with a donor luciferase whose emission spectrum overlaps with the excitation spectrum of this compound. bmglabtech.com This spectral overlap is crucial for efficient energy transfer. bmglabtech.commdpi.com The BRET signal, measured as the ratio of acceptor emission to donor emission, is indicative of the proximity and interaction between the molecules to which the donor and acceptor are fused or bound. berthold.combmglabtech.com

NanoBRET assays employing fluorescent ligands have been developed to determine ligand binding affinities to receptors, such as G protein-coupled receptors (GPCRs), in living cells. acs.orgscispace.commonash.eduresearchgate.net This approach allows for real-time monitoring of ligand-receptor interactions. acs.orgmonash.edu Studies have utilized red fluorescent BODIPY dyes, including those spectrally similar to this compound, as acceptors in NanoBRET assays to quantify ligand binding to GPCRs. acs.orgmonash.eduresearchgate.net For instance, a fluorescent analog of propranolol (B1214883) conjugated with a BODIPY 630/650 dye was used in a NanoBRET assay to study binding to the β2-adrenoceptor. monash.eduresearchgate.net This demonstrated the utility of such fluorescent ligands in determining binding kinetics and affinity (pKD) in live cells and even in vivo. monash.eduresearchgate.net

While specific published data tables explicitly detailing NanoBRET ligand binding affinities using this compound were not prominently found, the principles of NanoBRET and the use of spectrally similar BODIPY dyes in such applications indicate the potential utility of this compound in this area. The hydrophobic nature and the NHS ester group of this compound facilitate its conjugation to ligands or proteins, enabling their use as fluorescent probes in BRET-based binding studies. tocris.comrndsystems.comrndsystems.comtocris.comfluorofinder.com

Real-Time Tracking of Cellular and Biochemical Processes

This compound is employed for the real-time tracking and visualization of various cellular and biochemical processes due to its fluorescent properties and ability to label specific biomolecules. Its use in fluorescence microscopy, including confocal and two-photon excitation microscopy, allows for dynamic studies in living systems. tocris.comrndsystems.comrndsystems.comtocris.com

Dynamic Studies of Protein Interactions

Fluorescence-based techniques are widely used to investigate protein-protein interactions in living cells. nih.govresearchgate.netwyatt.com this compound can be conjugated to proteins via its NHS ester group, enabling their fluorescent labeling. tocris.comrndsystems.comrndsystems.comtocris.com Once labeled, the dynamics of protein interactions can be studied using techniques such as fluorescence resonance energy transfer (FRET) or BRET, where this compound can act as an acceptor fluorophore. bmglabtech.comresearchgate.netnih.gov The proximity-dependent energy transfer in these methods provides insights into the association and dissociation of labeled proteins in real-time. berthold.combmglabtech.comresearchgate.net

While direct examples of this compound specifically being used for dynamic protein interaction studies in the provided search results are limited, its properties as a far-red, amine-reactive fluorescent dye make it suitable for such applications, particularly when paired with an appropriate donor fluorophore or luciferase. The "X" spacer also helps minimize steric hindrance, which is important for preserving protein function and interaction dynamics after labeling. tocris.comrndsystems.comrndsystems.comtocris.com

Visualization of Complex Biochemical Pathways

Fluorescent dyes like this compound are instrumental in visualizing complex biochemical pathways by labeling key molecules involved in these processes. By conjugating this compound to specific proteins, enzymes, or metabolites, researchers can track their localization, movement, and interactions within the cell or in biochemical assays. This allows for the real-time visualization of pathway intermediates and the dynamics of enzymatic reactions.

The ability of this compound to label amines makes it useful for conjugating to a wide range of biomolecules. tocris.comrndsystems.comrndsystems.comtocris.com Its far-red emission is advantageous for imaging in biological samples as it reduces autofluorescence and allows for deeper tissue penetration compared to dyes emitting in the visible spectrum. rsc.org This is particularly useful for visualizing pathways in more complex research models, including potentially in vivo systems. rsc.orgnih.gov

Bdy 650 X, Se in Novel Material and Biosensor Development Research

Integration into Biosensor Platforms

The unique characteristics of BDY 650-X, SE make it a promising candidate for the development of advanced biosensor platforms. Its ability to be covalently attached to surfaces and biomolecules, combined with its bright and stable fluorescence, allows for sensitive and specific detection of biological analytes.

Design and Fabrication of Micro- and Nano-structured Biosensor Arrays

The fabrication of micro- and nano-structured biosensor arrays often involves the immobilization of capture probes, such as antibodies or nucleic acids, onto a solid support. The succinimidyl ester group of this compound readily reacts with primary amine groups, which can be introduced onto the surface of these arrays. This covalent attachment ensures the stable anchoring of the fluorescent label, which is crucial for the reliability and reusability of the biosensor. For instance, a study demonstrated the fabrication of a sensor-array chip with immobilized antibodies where fluorescence measurements were conducted using BODIPY 650/665. researchgate.net This suggests the applicability of this compound in similar array-based sensing platforms. The use of such dyes in microfluidic devices for single-cell analysis has also been explored, highlighting their compatibility with miniaturized analytical systems. mdpi.com

Research on Enhanced Sensitivity and Selectivity for Biomolecule Detection

The high fluorescence quantum yield and molar extinction coefficient of this compound contribute to its ability to generate strong signals, which is fundamental for achieving high sensitivity in biomolecule detection. exlibrisgroup.com Furthermore, its spectral properties are well-suited for techniques like Fluorescence Resonance Energy Transfer (FRET), which can significantly enhance both sensitivity and selectivity. nih.govtandfonline.com In a FRET-based biosensor, this compound can act as one part of a donor-acceptor pair. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, allowing for the detection of specific binding events or conformational changes in biomolecules with high precision. Research has shown that BODIPY 650/665 fluorophores exhibit high efficiency in FRET applications, leading to signal amplification and improved detection limits. nih.govtandfonline.com

Potential for Advancements in Real-Time Analytical Systems

The photostability of BODIPY dyes, including this compound, is a key advantage for the development of real-time analytical systems. Unlike some other fluorophores that are prone to photobleaching, BODIPY dyes can withstand prolonged exposure to excitation light, enabling continuous monitoring of biological processes. This is particularly valuable for applications such as real-time monitoring of DNA hybridization or enzyme kinetics. FRET-based systems utilizing probes like this compound can provide real-time data on molecular interactions as they occur. nih.gov

Applications in Advanced Materials Science Research

The incorporation of fluorescent dyes like this compound into various materials allows for the investigation of their properties and the development of new functional materials with tailored characteristics.

Investigation of Material Dynamics and Properties

The fluorescence of this compound can be sensitive to its local environment. Changes in polarity, viscosity, or the presence of specific ions can alter its fluorescence intensity and lifetime. This property can be exploited to probe the internal dynamics and microenvironment of materials. For example, by incorporating this compound into a polymer matrix, researchers can study changes in the polymer's structure or its interaction with other molecules by monitoring the fluorescence of the dye. The aggregation of BODIPY dyes can also drastically affect their physicochemical properties, and studying these aggregates can provide insights into the material's structure. acs.org

Development of Materials with Tailored Optical and Electronic Features

The well-defined and tunable optical properties of BODIPY dyes make them attractive building blocks for the creation of new materials with specific optical and electronic functionalities. mdpi.com By chemically modifying the core structure of the BODIPY dye, its absorption and emission wavelengths, as well as its quantum yield, can be precisely controlled. This allows for the design of materials that absorb and emit light at desired wavelengths, which is crucial for applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and optical sensors. The covalent incorporation of this compound into polymers or other matrices can lead to the development of novel fluorescent materials with enhanced stability and processability. nih.gov

Contributions to Research in Electronic Devices, Photonic Applications, and Nanotechnology

The unique photophysical properties of this compound, a far-red boron-dipyrromethene (BODIPY) dye, make it a valuable tool in advanced materials science. tocris.comrndsystems.com Its high fluorescence quantum yield, large extinction coefficient, narrow emission bandwidth, and relatively long excited-state lifetime are advantageous for various specialized applications. tocris.comrndsystems.com

In the realm of photonic applications , this compound is particularly well-suited for fluorescence polarization (FP) assays and two-photon excitation (TPE) microscopy. tocris.comrndsystems.com FP assays are widely used to monitor molecular binding events in solution, which is critical in drug discovery and diagnostics. moleculardevices.com TPE microscopy is a powerful technique for high-resolution, deep-tissue imaging in living organisms, with lower phototoxicity compared to traditional microscopy. nih.gov The favorable characteristics of BODIPY dyes, including high photostability, support their use in demanding imaging applications, such as tracking nanoparticles or observing cellular dynamics over extended periods. optica.orgmdpi.com

Within nanotechnology , this compound serves as a crucial fluorescent label for creating traceable nanomaterials. Researchers have successfully conjugated this compound and similar BODIPY dyes to polyester-based nanoparticles, such as those made from poly(D,L-lactide) (PLA), to reliably monitor their fate in complex biological systems. nih.govnih.gov This labeling is essential for developing and optimizing nanoparticles as carriers for drug delivery and as diagnostic agents. nih.govnih.gov The hydrophobic nature of the BDY 650-X core makes it ideal for these applications, ensuring stable association with the nanoparticle matrix. tocris.comrndsystems.comnih.gov Furthermore, the development of fluorescent magnetic nanoprobes represents another frontier where BODIPY dyes contribute to creating multifunctional materials for both imaging and magnetic manipulation. google.com While direct applications in electronic devices are less commonly cited, the broader class of BODIPY dyes has been explored for use in organic electroluminescent devices and as components in photovoltaic systems, suggesting potential avenues for related compounds like this compound. nih.gov

Labeling Strategies for Polymer-Based Nanoparticles in Material Studies

Robust and stable labeling of nanoparticles is critical for accurately tracking their biodistribution and understanding their interaction with biological systems. researchgate.netbohrium.com For polymer-based nanoparticles, such as those fabricated from aliphatic polyesters, this compound is utilized in strategies that prioritize the stable, long-term association of the fluorescent probe with the nanoparticle. nih.govacs.org The primary method involves the covalent conjugation of the dye to the polymer chains that form the nanoparticle. nih.govnih.gov

A versatile strategy involves modifying the terminal end-group of the polymer, such as the hydroxyl group of poly(D,L-lactide) (PLA), to introduce a reactive primary amine. nih.gov This is often achieved by attaching an amine-protected amino acid linker to the polymer. After deprotection, this amine group can then react with the N-hydroxysuccinimidyl (NHS) ester of this compound to form a stable amide bond. nih.gov This chemical conjugation ensures that the dye is securely anchored to the nanoparticle, preventing premature release, which can lead to misinterpretation of experimental data. nih.govresearchgate.net

Two main strategies are employed for incorporating fluorescent dyes like this compound into nanoparticles: non-covalent physical entrapment and covalent chemical conjugation.

Physical Entrapment: This method involves encapsulating the hydrophobic dye within the polymer matrix during the nanoparticle formulation process. While simple and convenient, this approach has significant drawbacks. nih.gov Studies have shown that physically entrapped dyes can rapidly partition from the nanoparticles and transfer to cell membranes or other lipophilic environments. nih.govnih.gov This premature leakage leads to inaccurate tracking, as the fluorescent signal becomes dissociated from the nanoparticle carrier. researchgate.netnih.gov

Chemical Conjugation: This strategy involves forming a stable covalent bond between the dye and the particle-forming polymer. nih.gov By reacting the amine-reactive NHS ester of this compound with an amine-functionalized polymer, the dye becomes an integral part of the nanoparticle's structure. nih.gov Research comparing these two methods has demonstrated the superior stability of covalent labeling. nih.govnih.gov Nanoparticles with covalently attached BODIPY dyes show a stable particle-tracer association with no leakage under "perfect sink" conditions, where external acceptors are present to draw out any free dye. nih.govacs.org Furthermore, the cellular uptake of covalently labeled nanoparticles is an irreversible process consistent with endocytosis, whereas encapsulated dyes show unstable retention by cells. nih.govnih.gov This stability is crucial for reliably monitoring the fate of nanocarriers in biological environments. nih.govresearchgate.net

Optimizing the efficiency of covalent labeling is key to producing consistently and brightly labeled nanoparticles. Research has focused on the chemical linkers used to attach amine-reactive dyes like this compound to polymers such as PLA. nih.gov The choice of linker can significantly impact the yield of the conjugation reaction.

One study systematically compared two different amino acid linkers, a shorter glycinate spacer and a longer 6-aminocaproate spacer, for conjugating a BODIPY 630/650-X NHS ester to PLA. The results showed that the choice of linker had a direct effect on labeling efficiency. The longer 6-aminocaproate bridge proved to be advantageous, yielding a higher degree of polymer modification. nih.gov

Quantitative analysis using ¹H NMR spectroscopy revealed the extent of modification for each linker. nih.gov These findings demonstrate that the selection of an appropriate chemical spacer is a critical parameter for maximizing the covalent attachment of BDY dyes to polymeric systems, thereby ensuring the production of robustly traceable nanoparticles. nih.gov

| Linker Used for Conjugation | Percentage of Polymer Macromolecules Modified with BDY 630/650-X |

|---|---|

| Glycinate Spacer | 18% |

| 6-Aminocaproate Spacer | 26% |

Table 1. Comparative labeling efficiency of BDY 630/650-X, SE on Poly(D,L-lactide) (PLA) using different amino acid linkers. Data from a study on robust labeling strategies for polyester-based nanoparticles. nih.gov

Broader Academic Perspectives and Future Directions in Bdy 650 X, Se Research

Applications in Photodynamic Antimicrobial Chemotherapy (PACT) Research

Photodynamic Antimicrobial Chemotherapy (PACT) is a therapeutic approach that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cell death in microbial pathogens. nih.govmdpi.comnih.gov While BDY 650-X, SE belongs to the versatile BODIPY class of dyes, its direct application in PACT is not documented in existing research. The inherent properties of this compound, such as its high fluorescence quantum yield (0.52), are optimized for imaging applications rather than photodynamic therapy. tocris.comfluorofinder.com High fluorescence is generally inversely related to the efficiency of intersystem crossing (ISC) to the triplet state required for singlet oxygen generation. nih.govnih.gov

However, the foundational BODIPY scaffold is a significant subject of PACT research. rsc.orgrsc.org By modifying the core structure, researchers can transform highly fluorescent BODIPY dyes into potent triplet photosensitizers suitable for therapeutic applications. nih.govrsc.orgrsc.org Common strategies include the introduction of heavy atoms like bromine or iodine, which enhances the spin-orbit coupling and promotes the necessary intersystem crossing to the triplet state. nih.gov

Although no in vitro PACT studies exist specifically for this compound, research on structurally related and modified BODIPY photosensitizers demonstrates their potential efficacy against a range of microbial pathogens. For instance, a series of meso-pyridinium BODIPY photosensitizers has been evaluated for antimicrobial activity. One particularly effective compound, a methyl meso-(meta-pyridinium) BODIPY photosensitizer, displayed significant phototoxicity against several clinically relevant microbes with a light dose of 81 J/cm². acs.org

The table below summarizes the minimal inhibitory concentrations (MIC) observed for this modified BODIPY compound, illustrating the potential of this class of molecules in PACT. acs.org

| Bacterial/Fungal Strain | Type | Minimal Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive | 0.63 µM |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.63 µM |

| Escherichia coli | Gram-negative | 1.25 µM |

| Candida albicans | Fungus | 1.25 µM |

These findings underscore that while standard imaging dyes like this compound are not suited for PACT, the underlying BODIPY structure is a highly promising platform for developing new antimicrobial photosensitizers. acs.org

The mechanism of action for a photosensitizer in PACT involves the absorption of light, which elevates the molecule from its ground state to a short-lived singlet excited state. nih.gov For a molecule to be an effective photosensitizer, it must then efficiently transition from this singlet state to a longer-lived triplet excited state via intersystem crossing. nih.gov This triplet state photosensitizer can then transfer its energy to molecular oxygen (³O₂), converting it into the highly cytotoxic singlet oxygen (¹O₂), which is a Type II photodynamic process. nih.govnih.gov

BODIPY dyes in their standard form are poor photosensitizers because they are designed to release the absorbed energy quickly as fluorescence, returning to the ground state without significantly populating the triplet state. nih.gov The high fluorescence quantum yield of this compound is a testament to this efficient fluorescence decay pathway. tocris.com To repurpose a BODIPY dye for PACT, its molecular structure must be altered to suppress fluorescence and enhance the probability of intersystem crossing. nih.gov This redirection of the excited state's energy is the fundamental principle behind converting a fluorescent BODIPY probe into a therapeutic photosensitizer. rsc.orgrsc.org

Comparative Photophysical and Chemical Studies with Related Fluorophores

This compound is frequently cited as an alternative to other far-red fluorophores, most notably Cy5 and Alexa Fluor 647. tocris.com A comparative analysis of their photophysical properties is essential for researchers when selecting the appropriate dye for a specific application, such as fluorescence microscopy, flow cytometry, or immunoassays. fluorofinder.com

The performance of a fluorophore is determined by several key parameters, including its absorption and emission wavelengths, molar extinction coefficient (a measure of light absorption), and fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). tocris.comthermofisher.com

Below is a comparative table of the key photophysical properties of this compound, Cy5, and Alexa Fluor 647.

| Property | This compound | Cy5 | Alexa Fluor 647 |

| Excitation Maximum | ~646 nm tocris.comfluorofinder.com | ~649 nm | ~650 nm biorxiv.org |

| Emission Maximum | ~660 nm tocris.comfluorofinder.com | ~666-670 nm | ~665 nm biorxiv.org |

| Molar Extinction Coefficient (ε) | 102,000 M⁻¹cm⁻¹ tocris.comfluorofinder.com | 250,000 M⁻¹cm⁻¹ | Not specified |

| Quantum Yield (Φ) | 0.52 tocris.comfluorofinder.com | 0.2 | 0.33 thermofisher.combiorxiv.org |

In multiplexing applications, where multiple fluorescent labels are used simultaneously, the spectral properties of the dyes are critical. The goal is to minimize spectral overlap, or "crosstalk," between the different detection channels. BODIPY dyes, including this compound, are well-suited for such strategies due to their characteristically narrow emission spectra. tocris.com This narrowness reduces the likelihood that the emission from one dye will bleed into the detection channel of another, simplifying data analysis and improving accuracy.

Furthermore, the BODIPY core structure is highly tunable. By introducing different substituents, researchers can precisely adjust the absorption and emission wavelengths across the visible spectrum. This flexibility allows for the rational design of a palette of fluorophores with distinct spectral properties, which is highly advantageous for developing complex multicolor imaging panels in techniques like flow cytometry and spectral microscopy. semanticscholar.org

Theoretical and Computational Chemistry Approaches to this compound Behavior

While specific computational studies on the this compound molecule are not available, extensive theoretical research has been conducted on the general BODIPY core structure. These studies are crucial for understanding the electronic behavior of these dyes and for rationally designing new molecules with tailored properties. acs.orgrsc.orgresearchgate.netijnc.ir

Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic excited states and absorption spectra of molecules like BODIPY dyes. rsc.orgijnc.ir However, for the BODIPY family, standard TD-DFT methods consistently overestimate the vertical excitation energies, often with errors greater than the typically expected 0.1–0.3 eV. acs.orgrsc.org This discrepancy is thought to arise from TD-DFT's difficulties in accurately describing the differential electron correlation and the significant role of double excitations in the electronic transitions of these compounds. acs.orgrsc.org

Despite the limitations in predicting absolute energy values, TD-DFT calculations show a strong linear correlation with experimental measurements. acs.org This allows for the use of empirical corrections to reliably predict excitation energies. For higher accuracy, more computationally intensive ab initio methods are employed as benchmarks. Methods such as equation-of-motion coupled-cluster (EOM-CCSD), second-order approximate coupled-cluster (CC2), and complete active space second-order perturbation theory (CASPT2) have been shown to provide results with much smaller errors, often around 0.1 eV. acs.org These advanced computational tools are invaluable for elucidating the fundamental photophysical behavior of BODIPY dyes and for guiding the synthesis of new fluorophores for advanced applications. rsc.orgresearchgate.net

Modeling of Energy Transfer Processes

The modeling of energy transfer processes, particularly Förster Resonance Energy Transfer (FRET), is a significant area of research for fluorescent dyes like this compound. FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor fluorophore, and its efficiency is highly dependent on the distance between the two. nih.gov This phenomenon is widely used as a "spectroscopic ruler" to measure nanometer-scale distances in biological systems. nih.gov

Computational modeling plays a crucial role in understanding and predicting FRET efficiency. These models often consider the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the transition dipoles of the donor and acceptor. nih.govnih.gov For BODIPY dyes, computational studies can help in the rational design of FRET pairs for specific applications by predicting their energy transfer efficiencies. researchgate.net While specific FRET modeling studies involving this compound as a donor or acceptor are not extensively documented in publicly available literature, the general principles and computational methods applied to other BODIPY dyes are directly relevant.

Table 1: Key Parameters in FRET Modeling

| Parameter | Description | Significance in Modeling |

| Förster Radius (R₀) | The distance at which FRET efficiency is 50%. | A critical parameter for calculating FRET efficiency at a given donor-acceptor distance. |

| Spectral Overlap (J(λ)) | The integral of the overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. | A larger spectral overlap generally leads to more efficient FRET. |

| Donor Quantum Yield (ΦD) | The efficiency of the donor fluorophore in emitting a photon after excitation. | Higher quantum yields contribute to a larger Förster radius and more efficient FRET. |

| Orientation Factor (κ²) | Represents the relative orientation in space of the transition dipoles of the donor and acceptor. | Can range from 0 to 4 and is often assumed to be 2/3 for randomly oriented molecules in solution. |

Computational Analysis of Solvent Polarity Effects on Fluorescence

The fluorescence properties of many dyes, including those in the BODIPY family, can be influenced by the polarity of their solvent environment. nih.gov This sensitivity can be exploited for developing fluorescent probes that can report on the local environment within a biological cell or in a material. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating these solvent effects. rsc.orgrsc.orgnih.govnih.gov

Table 2: Representative Solvatochromic Effects on BODIPY Dyes

| Solvent | Polarity (Dielectric Constant) | Typical Emission Shift | Typical Quantum Yield Change |

| Toluene | 2.4 | - | High |

| Dichloromethane | 9.1 | Small Red Shift | Moderate |

| Acetonitrile | 37.5 | Red Shift | Lower |

| Methanol | 32.7 | Significant Red Shift | Low |

Note: This table provides a general representation of solvatochromic effects on some BODIPY dyes and may not be specific to this compound.

Identified Gaps and Emerging Research Avenues in this compound Science

Despite the utility of far-red BODIPY dyes like this compound, there are several areas where further research is needed to expand their applications and fundamental understanding.

One significant gap is the limited availability of detailed photophysical studies and computational models specifically for this compound. While it belongs to the well-studied BODIPY family, its unique substitution pattern warrants individual investigation to accurately predict its behavior in complex environments.

Emerging research avenues for far-red fluorescent probes include:

Development of advanced bioimaging probes: There is a continuous need for brighter, more photostable, and more specific fluorescent probes for super-resolution microscopy and in vivo imaging. rsc.orgresearchgate.net Tailoring the structure of this compound could lead to probes with enhanced properties for these demanding applications.

Probes for challenging environments: Designing fluorescent probes that function reliably in extreme pH conditions, highly viscous environments, or within specific cellular organelles remains a challenge. researchgate.net

Theranostic applications: Combining the diagnostic (imaging) capabilities of fluorescent dyes with therapeutic modalities is a rapidly growing field. nih.gov Exploring the potential of this compound derivatives in photodynamic therapy or as drug delivery vehicles is a promising future direction.

Sensors for specific analytes: The development of "turn-on" or ratiometric fluorescent sensors based on the this compound scaffold for the detection of specific ions, reactive oxygen species, or other biomolecules is an area of active research for other fluorophores and could be extended to this dye. researchgate.netresearchgate.net

Future research will likely focus on synthesizing novel derivatives of this compound with tailored properties, conducting detailed experimental and computational characterizations, and exploring their utility in cutting-edge applications in biology, medicine, and materials science. unito.it

Q & A

Q. What are the key photophysical properties of BDY 650-X, SE that influence experimental design in fluorescence-based studies?

this compound exhibits an absorption maximum (λabs) at 646 nm and emission (λem) at 660 nm, with a high extinction coefficient (ε = 102,000 M⁻¹cm⁻¹) and quantum yield (φ = 0.52). These properties make it suitable for far-red fluorescence applications, such as confocal microscopy and fluorescence polarization assays. Methodologically, researchers must calibrate instruments (e.g., fluorometers or microscopes) to these wavelengths and account for solvent effects, as the dye’s hydrophobicity may influence signal stability in aqueous environments .

Q. What experimental protocols are critical for ensuring reproducible amine labeling with this compound?

- Reaction Conditions : Use a 5–10-fold molar excess of dye-to-amine at pH 8.0–9.0 (e.g., in 0.1 M sodium bicarbonate buffer) for 1–2 hours at 4°C.

- Purification : Remove unreacted dye via size-exclusion chromatography or dialysis.

- Validation : Confirm labeling efficiency using UV-Vis spectroscopy (calculate dye-to-protein ratio via ε values) or mass spectrometry .

Q. How should this compound be stored to maintain stability over long-term experiments?

Store lyophilized dye at -20°C in anhydrous DMSO aliquots (avoid freeze-thaw cycles). For short-term use (1–2 weeks), store at -4°C. Protect from light to prevent photobleaching .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence signal intensity when using this compound across different solvent systems?

this compound’s hydrophobicity (unlike hydrophilic dyes like Alexa Fluor 647) may lead to aggregation or quenching in polar solvents. To address this:

- Solvent Screening : Test solvents with varying polarity (e.g., DMSO, ethanol, PBS) and measure emission spectra.

- Additive Optimization : Include detergents (e.g., 0.1% Tween-20) or bovine serum albumin (BSA) to stabilize hydrophobic interactions.

- Control Experiments : Compare signals with known standards (e.g., free dye in matched solvents) to isolate solvent effects .

Q. What methodological strategies improve the accuracy of fluorescence polarization assays using this compound?

- Lifetime Considerations : this compound’s long excited-state lifetime (~5 ns) enhances polarization measurements. Use time-resolved fluorescence to minimize background noise.

- Temperature Control : Maintain consistent temperature (e.g., 25°C) to reduce thermal motion artifacts.

- Reference Standards : Include unlabeled ligands or competitors to validate binding specificity .

Q. How can researchers address low labeling efficiency in primary amine-rich environments (e.g., protein surfaces)?

- pH Optimization : Adjust reaction pH to 8.5–9.0 to enhance NHS ester reactivity while avoiding protein denaturation.

- Competitive Blocking : Pre-treat non-target amines (e.g., lysine residues) with non-reactive acetylating agents.

- Stoichiometric Titration : Perform pilot reactions with varying dye-to-protein ratios (1:1 to 1:20) and quantify efficiency via absorbance at 646 nm .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing fluorescence intensity variations in this compound time-lapse imaging?

- Normalization : Use internal controls (e.g., co-stained inert markers) to correct for photobleaching or instrument drift.

- Time-Series Analysis : Apply algorithms like rolling-average smoothing or wavelet transforms to distinguish signal trends from noise.

- Replicate Validation : Perform triplicate experiments and report mean ± standard deviation (SD) with p-values for significance testing .

Q. How should researchers handle discrepancies between theoretical and observed extinction coefficients in this compound conjugates?

- Purity Checks : Verify dye and protein purity via HPLC or SDS-PAGE.

- Environmental Factors : Measure absorbance under standardized conditions (e.g., solvent, temperature) and correct for light scattering using baseline subtraction.

- Literature Cross-Validation : Compare results with published data for similar conjugates (e.g., BODIPY-protein systems) .

Ethical and Safety Considerations

Q. What safety protocols are mandatory when handling this compound in live-cell imaging studies?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Waste Disposal : Collect contaminated materials in biohazard containers and deactivate dyes with 10% sodium hypochlorite before disposal.

- Ventilation : Conduct reactions in fume hoods if using volatile solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.